

# Methiodal in Early Ventriculography: Application Notes and Protocols

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## Compound of Interest

Compound Name: **Methiodal**

Cat. No.: **B089705**

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## Introduction

**Methiodal**, known chemically as sodium iodomethanesulfonate and marketed under trade names such as Abrodil, Skiodan, and Conturex, was a pioneering water-soluble iodinated contrast agent developed in the early 1930s. Its introduction marked a significant step away from the risks associated with air ventriculography and the use of oil-based contrast media. These application notes provide a detailed overview of the historical use of **Methiodal** in early ventriculography studies, including its chemical properties, experimental protocols derived from historical literature, and a summary of reported data.

## Chemical Properties and Synthesis

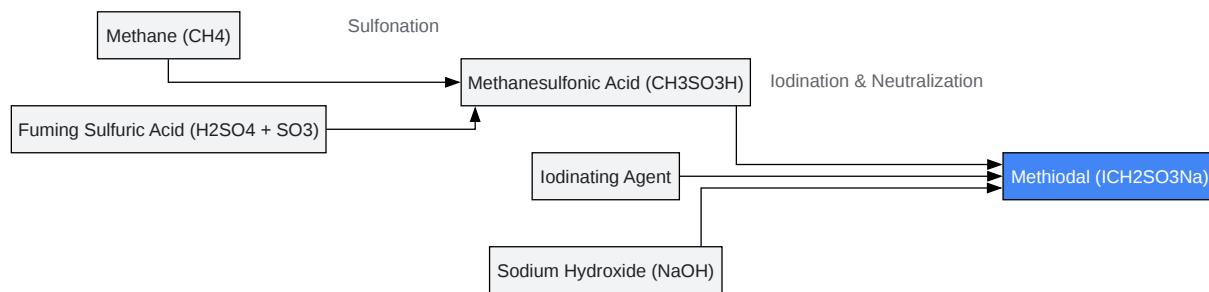
**Methiodal** is the sodium salt of iodomethanesulfonic acid. As a water-soluble, organic iodine compound, it offered the advantage of being readily absorbed and excreted, a desirable characteristic for a contrast agent.

Synthesis of **Methiodal** (Sodium Iodomethanesulfonate):

The synthesis of **Methiodal** typically involves a two-step process:

- **Sulfonation of Methane:** Methane is reacted with fuming sulfuric acid (oleum) to produce methanesulfonic acid.

- Iodination and Neutralization: The resulting methanesulfonic acid is then iodinated, followed by neutralization with sodium hydroxide to yield the final product, sodium iodomethanesulfonate.



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### *Simplified synthesis pathway of **Methiodal**.*

# Experimental Protocols for Ventriculography

The following protocols are based on historical accounts of early experimental studies, primarily in animal models, which informed its potential use in humans. Direct human ventriculography with **Methiodal** was approached with extreme caution due to significant adverse effects.

# Animal (Canine) Model Protocol for Cerebral Ventriculography

This protocol is synthesized from early experimental studies to assess the feasibility and safety of **Methiodal** for visualizing the cerebral ventricles.

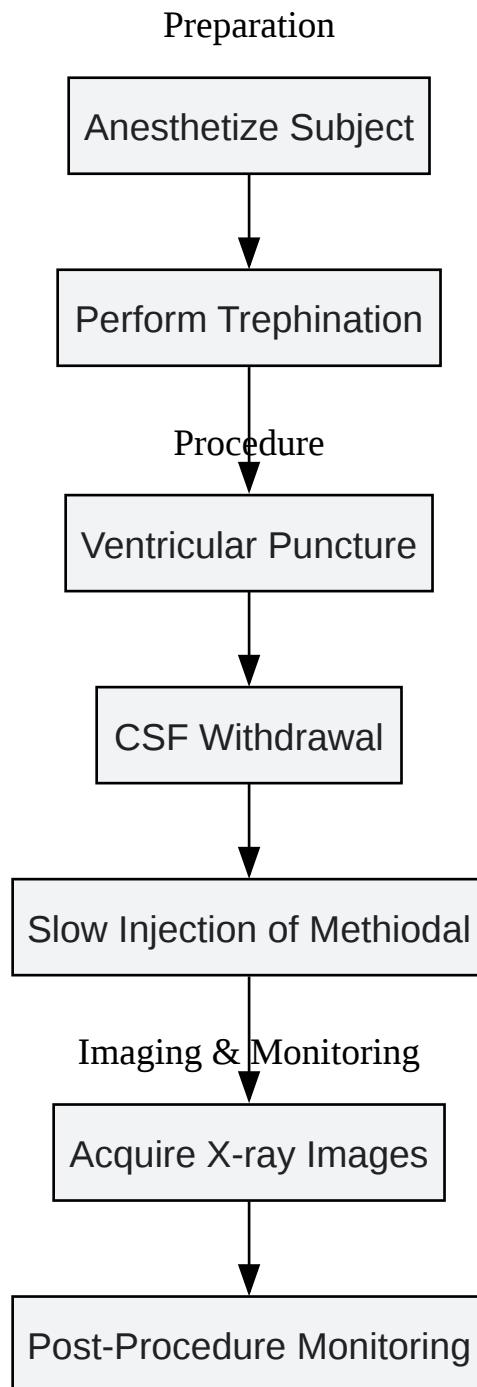
Objective: To visualize the ventricular system and assess the tolerance of intraventricular injection of **Methiodal**.

## Materials:

- **Methiodal** (Sodium Iodomethanesulfonate) solution, 28% (w/v) in sterile water.
- Anesthesia (e.g., barbiturates).
- Surgical instruments for trephination.
- Syringes and needles for injection.
- X-ray apparatus.

**Procedure:**

- Anesthesia and Preparation: The canine subject is anesthetized and placed in a stereotactic frame. The scalp is incised, and a burr hole is drilled through the skull to expose the dura mater.
- Ventricular Puncture: A fine-gauge needle is carefully passed through the dura and cerebral cortex into one of the lateral ventricles. The correct placement is confirmed by the free flow of cerebrospinal fluid (CSF).
- Contrast Administration: A volume of CSF equivalent to the volume of the contrast agent to be injected is withdrawn. The **Methiodal** solution is then slowly injected into the ventricle.
- Radiographic Imaging: A series of X-ray images are taken in various planes (anteroposterior, lateral) immediately following the injection to visualize the ventricular system.
- Post-Procedure Monitoring: The animal is monitored closely for any adverse reactions, including seizures, changes in vital signs, and neurological deficits.



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*Experimental workflow for **Methiodal** ventriculography in an animal model.*

## Quantitative Data from Early Studies

The available quantitative data from early experimental studies are limited and primarily focus on dosage and observed outcomes in animal models.

Parameter	Value/Observation	Species	Concentration of Methiodal	Reference
Dosage	2.0 cc	Canine	28%	Historical experimental reports
2.9 cc	Canine	28%	Historical experimental reports	
4.5 cc	Canine	28%	Historical experimental reports	
Radiographic Quality	Fair	Canine	28% (at 2.0 cc)	Historical experimental reports
Good	Canine	28% (at 2.9 and 4.5 cc)	Historical experimental reports	
Adverse Effects	Post-procedure lethargy for one week, edema of the snout for two weeks	Canine	28% (at 2.0 and 2.9 cc)	Historical experimental reports
Death 30 minutes post-injection (without convulsions)	Canine	28% (at 4.5 cc)	Historical experimental reports	

## Discussion of Adverse Effects and Historical Context

The primary challenge with the intraventricular application of **Methiodal** was its significant neurotoxicity. Early studies reported severe adverse reactions, including seizures and even death in animal models at higher doses. In the context of myelography (spinal imaging), **Methiodal** was known to cause meningeal irritation.<sup>[1]</sup> These toxic effects severely limited its clinical utility for direct injection into the cerebral ventricles in humans.

The development of **Methiodal** and other early water-soluble contrast agents was a critical phase in the evolution of neuroradiology. While **Methiodal** itself proved too toxic for widespread use in ventriculography, the research laid the groundwork for the development of safer, non-ionic, and lower-osmolality contrast media that are in use today. These early investigations highlighted the delicate balance between achieving adequate radiographic contrast and minimizing harm to the central nervous system. The lessons learned from the application of agents like **Methiodal** underscored the importance of biocompatibility and the reduction of neurotoxicity in the design of future contrast media.

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## References

- 1. Myelography and the 20th Century Localization of Spinal Cord Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methiodal in Early Ventriculography: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089705#methiodal-application-in-early-ventriculography-studies>]

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